molecular formula C7H3F3INO2 B2612087 3-Iodo-2-nitrobenzotrifluoride CAS No. 224185-35-7

3-Iodo-2-nitrobenzotrifluoride

Cat. No.: B2612087
CAS No.: 224185-35-7
M. Wt: 317.006
InChI Key: OEVVUUXNAZYYMC-UHFFFAOYSA-N
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Description

3-Iodo-2-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H3F3INO2 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with an iodine atom at the third position and a nitro group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitrobenzotrifluoride typically involves the nitration of 3-iodobenzotrifluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea can be used in substitution reactions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzotrifluorides with different functional groups replacing the iodine atom.

    Reduction Reactions: The primary product is 3-amino-2-nitrobenzotrifluoride.

    Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

3-Iodo-2-nitrobenzotrifluoride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    2-Iodo-3-nitrobenzotrifluoride: Similar structure but with different positions of the iodine and nitro groups.

    4-Iodo-2-nitrobenzotrifluoride: Another isomer with the iodine atom at the fourth position.

    3-Bromo-2-nitrobenzotrifluoride: Bromine atom replaces the iodine atom.

Uniqueness: 3-Iodo-2-nitrobenzotrifluoride is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

1-iodo-2-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVVUUXNAZYYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224185-35-7
Record name 3-Iodo-2-nitrobenzotrifluoride
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